2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Overview
Description
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and amine functional groups
Preparation Methods
The synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine involves its interaction with molecular targets through its functional groups. The presence of chlorine and iodine atoms allows for multiple pathways of chemical interactions, including halogen bonding and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine include:
- 2-Chloro-4-iodo-6-methylpyridine
- 2,6-Dichloro-5-fluoropyridin-3-amine
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can result in different chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-5-iodo-4,6-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSXOMGTVPLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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